molecular formula C13H14F2O3 B1326170 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-25-0

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326170
CAS No.: 884504-25-0
M. Wt: 256.24 g/mol
InChI Key: LRBUSIFHQVMLDN-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol . It is characterized by the presence of two fluorine atoms and a dioxane ring attached to a propiophenone backbone. This compound is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate, which is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize efficiency and minimize waste. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and dioxane ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: C13H14F2O3

    2’-Chloro-4’,5’-difluoro-3-(1,3-dioxan-2-yl)-propiophenone: C13H13ClF2O3

Uniqueness

2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific substitution pattern with two fluorine atoms and a dioxane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBUSIFHQVMLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645959
Record name 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-25-0
Record name 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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